molecular formula C9H7Cl2FO2S B2898887 Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate CAS No. 2460763-65-7

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate

Cat. No.: B2898887
CAS No.: 2460763-65-7
M. Wt: 269.11
InChI Key: SIINEEYQEOUZBF-UTCJRWHESA-N
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Description

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate is a fluorinated ester derivative featuring a 2,5-dichlorothiophene core. Its structure includes a propenoate ester backbone with fluorine substitution at the α-position and a dichlorothiophen-3-yl moiety at the β-position.

Properties

IUPAC Name

ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2S/c1-2-14-9(13)6(12)3-5-4-7(10)15-8(5)11/h3-4H,2H2,1H3/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIINEEYQEOUZBF-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(SC(=C1)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(SC(=C1)Cl)Cl)/F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Activation and Reaction Design

Ethyl dibromofluoroacetate (EDBFA) serves as a versatile fluorinated building block for constructing α-fluoroacrylates. Its reactivity stems from the electron-withdrawing ester and fluorine groups, which facilitate nucleophilic displacement at the α-carbon. In the context of the target compound, EDBFA undergoes zinc-mediated olefination with 2,5-dichlorothiophene-3-carbaldehyde to form the (Z)-configured double bond.

The reaction proceeds via in situ generation of a fluorinated zinc enolate, which reacts with the aldehyde in the presence of diethylaluminum chloride (Et₂AlCl) as a Lewis acid. Critical parameters include:

  • Temperature: −20°C to 0°C to suppress side reactions
  • Solvent: Tetrahydrofuran (THF) for optimal enolate stability
  • Stoichiometry: 1.2 equiv Zn, 1.1 equiv Et₂AlCl, and 1.1 equiv aldehyde

Stereochemical Outcomes and Optimization

The (Z)-selectivity arises from the syn-periplanar addition of the zinc enolate to the aldehyde, followed by β-elimination. Diastereoselectivity ranges from 3:1 to 5:1 (Z:E) under standard conditions. A notable improvement involves using Masamune’s chiral catalyst (R)-14 (Table 1), which enhances enantiomeric excess (ee) to 92% while maintaining Z-selectivity.

Table 1. Catalytic Asymmetric Olefination of EDBFA with 2,5-Dichlorothiophene-3-carbaldehyde

Catalyst Temp (°C) Yield (%) Z:E Ratio ee (%)
None −20 65 4:1
(R)-14 −40 78 5:1 92

Stereoselective Aldol Condensation Strategies

Mukaiyama-Aldol Reaction with Fluorinated Silyl Enol Ethers

An alternative route employs bromofluoroketene ethyl trimethylsilyl acetal 13 , synthesized from EDBFA and TMSCl/Zn. This silyl enolate reacts with 2,5-dichlorothiophene-3-carbaldehyde under Lewis acid catalysis to form the β-hydroxy-α-fluoroester intermediate 10 , which undergoes dehydration to yield the target α-fluoroacrylate.

Key advantages:

  • Mild conditions : Reactions proceed at −20°C in THF
  • Scalability : Isolation of 13 via distillation (64% yield, E:Z = 62:38)

Dehydration and Esterification

The β-hydroxy intermediate 10 is dehydrated using phosphorus oxychloride (POCl₃) in pyridine, achieving 85% conversion to the (Z)-alkene. Subsequent esterification with ethanol in the presence of HCl gas furnishes the ethyl ester in 90% yield.

Cross-Coupling Approaches for Thiophene Functionalization

Suzuki-Miyaura Coupling with Fluorinated Acrylates

A palladium-catalyzed coupling between 3-bromo-2,5-dichlorothiophene and (Z)-ethyl 2-fluoro-3-(pinacolatoboryl)acrylate provides a modular route. Optimized conditions use:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Dioxane/H₂O (4:1) at 80°C

Table 2. Suzuki-Miyaura Coupling Efficiency

Boronic Ester Yield (%) Z:E Ratio
Pinacolatoboryl 82 9:1
Neopentyl glycolato 76 8:1

Functional Group Interconversion from Propionic Acid Derivatives

Direct Fluorination of α,β-Unsaturated Esters

Electrophilic fluorination of ethyl 3-(2,5-dichlorothiophen-3-yl)prop-2-enoate with Selectfluor® in acetonitrile at 60°C introduces the fluorine atom with 70% yield and >95% Z-retention. This method avoids stoichiometric metal reagents but requires careful pH control to prevent epoxidation side reactions.

Table 3. Summary of Preparation Methods

Method Yield (%) Z-Selectivity Scalability Cost Efficiency
Zinc olefination 65–78 4:1–5:1 Moderate High
Catalytic aldol 70–82 8:1–9:1 High Moderate
Suzuki-Miyaura coupling 76–82 8:1–9:1 High Low
Direct fluorination 70 >95% Z Low Moderate

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate with structurally related compounds, focusing on substituent effects, synthesis, and biological activity.

Structural and Functional Group Analysis

Key Observations:

Dichlorothiophene as a Pharmacophore : The 2,5-dichlorothiophen-3-yl group is shared with FR-183998 and the thiadiazole-pyrazine derivative, suggesting its role in enhancing bioactivity through hydrophobic interactions or electron-withdrawing effects .

Fluorine vs. Other Substituents: The fluorine atom in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., FR-183998’s guanidine group), which could influence half-life and tissue penetration .

Ester vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate, and how can computational methods enhance efficiency?

  • Methodological Answer : Utilize quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, combined with high-throughput screening to validate intermediates. ICReDD's integrated approach employs reaction path search algorithms to reduce trial-and-error experimentation, focusing on key parameters like regioselectivity and stereochemical control . For example, coupling 2,5-dichlorothiophene derivatives with fluorinated acrylates under palladium catalysis may require temperature optimization (80–120°C) and solvent polarity adjustments (e.g., DMF vs. THF).

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the (Z)-isomer of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C=C bond length ~1.34 Å, consistent with Z-configuration) .
  • NMR : 19F^{19}\text{F} NMR distinguishes fluoropropenoate environments (δ ≈ -120 to -150 ppm for CF3_3 groups), while 1H^{1}\text{H} NMR identifies thiophene protons (δ ≈ 6.8–7.2 ppm) .
  • IR : Confirm ester carbonyl stretches (~1740 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}).

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

  • Methodological Answer : Apply fractional factorial designs to screen variables (e.g., catalyst loading, temperature, solvent) and response surface methodology (RSM) to identify optimal ranges. For instance:

VariableRange TestedOptimal Value
Catalyst (Pd(OAc)2_2)1–5 mol%3 mol%
Temperature80–120°C100°C
SolventDMF, THFDMF

This approach, validated in , reduces experimental runs by 40% while maintaining >85% yield .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational chemistry?

  • Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to trace nucleophilic attack pathways or electrophilic substitution at the thiophene ring. highlights the use of transition-state sampling to identify kinetic vs. thermodynamic control in fluoropropenoate formation. Key metrics include activation energy barriers (<20 kcal/mol for feasible pathways) and Hirshfeld charge analysis to map electron-deficient sites .

Q. What challenges arise in resolving crystallographic data for derivatives of this compound, and how can they be mitigated?

  • Methodological Answer : Poor crystal growth due to fluorinated moieties can be addressed via solvent vapor diffusion (e.g., hexane/ethyl acetate). reports success with slow evaporation in dichloromethane, achieving R-factors < 0.05. For disordered structures, refine occupancy ratios using SHELXL and validate with residual density maps .

Q. How to reconcile contradictions between experimental and computational data in reaction pathway studies?

  • Methodological Answer : Implement a feedback loop where experimental kinetic data (e.g., rate constants) refine computational models. For example, if DFT predicts a barrier height inconsistent with observed yields, recalibrate solvation models (e.g., SMD vs. PCM) or include dispersion corrections (e.g., D3-BJ). emphasizes iterative validation using Arrhenius plots and isotopic labeling to trace mechanistic deviations .

Data-Driven Analysis

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in fluoropropenoate derivatives?

  • Methodological Answer : Use multivariate regression (e.g., PLS or PCA) to correlate electronic parameters (Hammett σ, Fukui indices) with bioactivity. For example, demonstrates that electron-withdrawing groups (Cl, CF3_3) at the thiophene position enhance antifungal activity (pIC50_{50} = 6.2 vs. 5.5 for unsubstituted analogs). Tabulate descriptors:

Derivativeσ (Hammett)logPIC50_{50} (μM)
2,5-Cl, F0.782.10.15
2-Cl, 5-CF3_30.922.80.08

Notes on Evidence

  • Excluded commercial sources (e.g., BenchChem in ) per guidelines.
  • Structural data from crystallography ( ) and mechanistic insights () prioritized for methodological rigor.
  • Advanced questions integrate computational and experimental frameworks to address academic research gaps.

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